8-methylquinolin-3-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds like 8-hydroxyquinolines has been achieved via the modified Mannich reaction starting from 8-hydroxyquinoline, formaldehyde, and various amines . Another method involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis

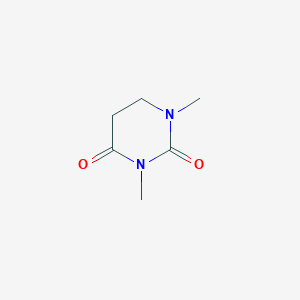

The molecular structure of 8-methylquinolin-3-amine dihydrochloride is based on the quinoline scaffold, which is a heterocyclic aromatic compound. The quinoline ring system is fused with a benzene and a pyridine ring .Aplicaciones Científicas De Investigación

8-methylquinolin-3-amine dihydrochlorideochloride has a wide range of applications in scientific research. It is used as an inhibitor of various enzyme activities, such as the proteasome, calcium-dependent phosphatases, and tyrosine kinases. It has also been used as an activator of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses. 8-methylquinolin-3-amine dihydrochlorideochloride has also been used to study the effects of oxidative stress on cells, as well as its potential as an antioxidant.

Mecanismo De Acción

Target of Action

Quinoline, a related compound, is known to have versatile applications in the fields of industrial and synthetic organic chemistry, and plays a major role in medicinal chemistry .

Mode of Action

Quinoline-based compounds are known to interact with their targets through various mechanisms, including interference with the ability of certain parasites to break down and digest hemoglobin .

Biochemical Pathways

Quinoline and its derivatives are known to be involved in a wide range of biological and pharmaceutical activities .

Result of Action

Quinoline-based compounds are known to have various biological and pharmaceutical effects .

Action Environment

The synthesis and side effects of quinoline and its derivatives on the environment have been studied .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

8-methylquinolin-3-amine dihydrochlorideochloride has several advantages for laboratory experiments. It is easy to synthesize, has a high solubility in water, and is relatively stable in aqueous solutions. In addition, 8-methylquinolin-3-amine dihydrochlorideochloride has been shown to be an effective inhibitor and activator of various enzymes and transcription factors, making it a useful tool for studying biochemical and physiological processes.

However, there are some limitations to using 8-methylquinolin-3-amine dihydrochlorideochloride in laboratory experiments. For example, it has been shown to be toxic to some cell types, making it unsuitable for use in certain experiments. In addition, the compound has a relatively short half-life, meaning that it must be used quickly after synthesis.

Direcciones Futuras

8-methylquinolin-3-amine dihydrochlorideochloride has a wide range of potential applications in scientific research. Future research could focus on developing new synthesis methods for the compound and exploring its potential as an inhibitor or activator of other enzymes and transcription factors. In addition, research could be conducted to investigate the compound’s potential for use in drug development and its ability to protect cells from oxidative stress. Finally, future research could focus on developing new methods for delivering 8-methylquinolin-3-amine dihydrochlorideochloride to cells and tissues in order to maximize its therapeutic potential.

Métodos De Síntesis

8-methylquinolin-3-amine dihydrochlorideochloride is synthesized from the reaction of 3-methylquinoline and hydrochloric acid. The reaction is carried out in an aqueous solution at a temperature of 100°C for a period of two hours. After the reaction is complete, the solution is cooled to room temperature and the product is collected by filtration. The product is then purified by recrystallization from a mixture of methanol and water.

Análisis Bioquímico

Biochemical Properties

8-Methylquinolin-3-amine dihydrochloride interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to exhibit potent in vitro antimalarial activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. For example, it has been found to be active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value (IC50) of 29.4 μM . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It’s suggested that the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been reported that the compound has cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-methylquinolin-3-amine dihydrochloride involves the reaction of 8-methylquinoline with ammonia followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "8-methylquinoline", "ammonia", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "8-methylquinoline is reacted with ammonia in ethanol to form 8-methylquinolin-3-amine.", "The resulting amine is then reduced with sodium borohydride in methanol to form 8-methylquinolin-3-amine dihydrochloride.", "The dihydrochloride salt is obtained by reacting the amine with hydrochloric acid in water." ] } | |

Número CAS |

1296950-65-6 |

Fórmula molecular |

C10H12Cl2N2 |

Peso molecular |

231.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.